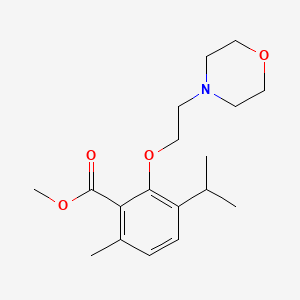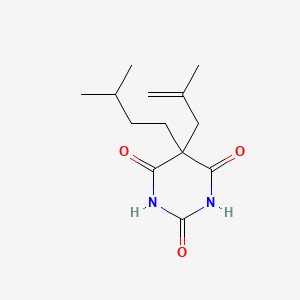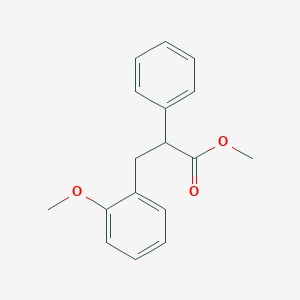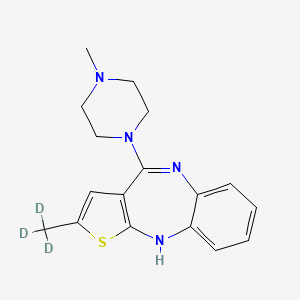
2-((1,1-Dimethylethyl)azo)-2,4-dimethylvaleronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile is an organic compound with the molecular formula C11H21N3. It is characterized by the presence of a diazenyl group (N=N) attached to a tert-butyl group and a nitrile group (C≡N) attached to a dimethylpentane backbone.
Vorbereitungsmethoden
The synthesis of 2-tert-butyldiazenyl-2,4-dimethylpentanenitrile typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-butyldiazenyl-2,4-dimethylpentanenitrile involves its interaction with molecular targets through the diazenyl and nitrile groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile can be compared with similar compounds such as:
2-tert-butyldiazenyl-2,4-dimethylpentane: Lacks the nitrile group, leading to different reactivity and applications.
2-tert-butyldiazenyl-2,4-dimethylpentanamide: Contains an amide group instead of a nitrile group, affecting its chemical properties and uses.
2-tert-butyldiazenyl-2,4-dimethylpentanol: Features a hydroxyl group, resulting in different solubility and reactivity profiles
Eigenschaften
CAS-Nummer |
55912-18-0 |
|---|---|
Molekularformel |
C11H21N3 |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
2-(tert-butyldiazenyl)-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C11H21N3/c1-9(2)7-11(6,8-12)14-13-10(3,4)5/h9H,7H2,1-6H3 |
InChI-Schlüssel |
HSMAVZYQDXUJLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C#N)N=NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


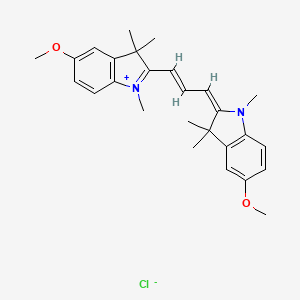

![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)

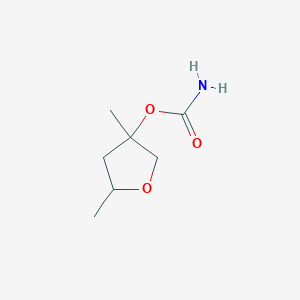


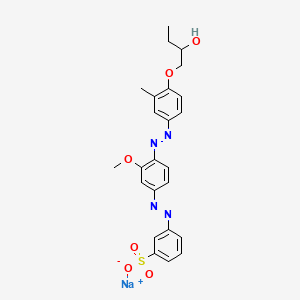
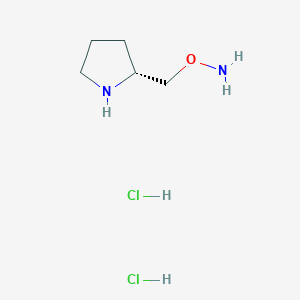
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
